molecular formula C19H33NO3 B12904262 Ethyl 5-tridecyl-1,2-oxazole-3-carboxylate CAS No. 88798-35-0

Ethyl 5-tridecyl-1,2-oxazole-3-carboxylate

Cat. No.: B12904262
CAS No.: 88798-35-0
M. Wt: 323.5 g/mol
InChI Key: QZLHDXRWFSSDSJ-UHFFFAOYSA-N
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Description

Ethyl 5-tridecylisoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-tridecylisoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl nitroacetate with a suitable dipolarophile, such as phenylacetylene, in the presence of a base like sodium ethoxide. The reaction is carried out in an organic solvent like ethanol under reflux conditions, leading to the formation of the isoxazole ring .

Industrial Production Methods

Industrial production of Ethyl 5-tridecylisoxazole-3-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of eco-friendly solvents, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-tridecylisoxazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 5-tridecylisoxazole-3-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 5-tridecylisoxazole-3-carboxylate involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The long tridecyl chain can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Ethyl 5-tridecylisoxazole-3-carboxylate can be compared with other isoxazole derivatives, such as:

  • Ethyl 5-phenylisoxazole-3-carboxylate
  • Methyl 5-tridecylisoxazole-3-carboxylate
  • Ethyl 5-decylisoxazole-3-carboxylate

These compounds share similar structural features but differ in the length or nature of the substituent chains. Ethyl 5-tridecylisoxazole-3-carboxylate is unique due to its long tridecyl chain, which can influence its physical and chemical properties, as well as its biological activities .

Properties

CAS No.

88798-35-0

Molecular Formula

C19H33NO3

Molecular Weight

323.5 g/mol

IUPAC Name

ethyl 5-tridecyl-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C19H33NO3/c1-3-5-6-7-8-9-10-11-12-13-14-15-17-16-18(20-23-17)19(21)22-4-2/h16H,3-15H2,1-2H3

InChI Key

QZLHDXRWFSSDSJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC1=CC(=NO1)C(=O)OCC

Origin of Product

United States

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